(Z)-3-((4-(pyridin-2-yl)piperazin-1-yl)methylene)chroman-2,4-dione
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Overview
Description
(Z)-3-((4-(pyridin-2-yl)piperazin-1-yl)methylene)chroman-2,4-dione is a synthetic organic compound that belongs to the class of chroman derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a chroman-2,4-dione core linked to a pyridinyl-piperazine moiety, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((4-(pyridin-2-yl)piperazin-1-yl)methylene)chroman-2,4-dione typically involves multi-step organic reactions. One possible route includes the condensation of chroman-2,4-dione with a suitable pyridinyl-piperazine derivative under basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-((4-(pyridin-2-yl)piperazin-1-yl)methylene)chroman-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions could lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridinyl or piperazine moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-((4-(pyridin-2-yl)piperazin-1-yl)methylene)chroman-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of chroman-2,4-dione are often investigated for their potential as drugs. This compound could be studied for its efficacy in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-3-((4-(pyridin-2-yl)piperazin-1-yl)methylene)chroman-2,4-dione would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-3-((4-(pyridin-2-yl)piperazin-1-yl)methylene)chroman-2,4-dione include other chroman derivatives and pyridinyl-piperazine compounds. Examples include:
- 3-(pyridin-2-yl)-chroman-2,4-dione
- 4-(pyridin-2-yl)piperazine derivatives
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
(3Z)-3-[(4-pyridin-2-ylpiperazin-1-yl)methylidene]chromene-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18-14-5-1-2-6-16(14)25-19(24)15(18)13-21-9-11-22(12-10-21)17-7-3-4-8-20-17/h1-8,13H,9-12H2/b15-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIBKAIHLVEAJO-SQFISAMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C2C(=O)C3=CC=CC=C3OC2=O)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C\2/C(=O)C3=CC=CC=C3OC2=O)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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